molecular formula C11H13N5O4 B12947688 1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid

1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B12947688
M. Wt: 279.25 g/mol
InChI Key: ZRQGWTUGEXDCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines pyrimidine, oxazepine, and azetidine rings, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrimidine ring, followed by the formation of the oxazepine ring through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, especially for treating diseases that involve specific molecular targets.

    Industry: Its unique properties might find applications in materials science, such as developing new polymers or advanced materials.

Mechanism of Action

The mechanism of action for 1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid stands out due to its unique combination of pyrimidine, oxazepine, and azetidine rings. This structural complexity provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

1-(4-amino-5-oxo-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C11H13N5O4/c12-7-6-8(17)13-1-2-20-9(6)15-11(14-7)16-3-5(4-16)10(18)19/h5H,1-4H2,(H,13,17)(H,18,19)(H2,12,14,15)

InChI Key

ZRQGWTUGEXDCJG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C2C(=O)N1)N)N3CC(C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.